4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
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Overview
Description
4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of methoxy groups and a benzenecarboxamide moiety, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The key starting material, 7-amino-4-methylcoumarin, is synthesized through the reaction of m-aminophenol, methoxycarbonyl chloride, and acetoacetic ester using concentrated sulfuric acid . The reaction is carried out in dry dimethylformamide (DMF) at elevated temperatures, and the completion of the reaction is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides and amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., DMF, methanol), and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted coumarin derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth.
Comparison with Similar Compounds
4-methoxy-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can be compared with other similar coumarin derivatives:
Similar Compounds: Examples include 4-methyl-7-methoxycoumarin, 7-hydroxy-4-methylcoumarin, and 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Uniqueness: The presence of both methoxy groups and the benzenecarboxamide moiety in this compound distinguishes it from other coumarin derivatives.
Properties
IUPAC Name |
4-methoxy-N-(7-methoxy-2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-13-6-3-11(4-7-13)17(20)19-15-9-12-5-8-14(23-2)10-16(12)24-18(15)21/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHHCEMPAYGQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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